molecular formula C12H18N2O3S B2656169 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)methanesulfonamide CAS No. 1797278-39-7

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)methanesulfonamide

Cat. No.: B2656169
CAS No.: 1797278-39-7
M. Wt: 270.35
InChI Key: CROFRFLMMKJOPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound features a methanesulfonamide group attached to a phenyl ring, which is further substituted with a 3-methoxypyrrolidin-1-yl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)methanesulfonamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Sulfonamide Formation: The final step involves the reaction of the methoxypyrrolidine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in microorganisms. This inhibition disrupts the production of essential nucleotides, leading to antimicrobial effects. Additionally, the compound may interact with other biological pathways, contributing to its therapeutic potential.

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-17-12-7-8-14(9-12)11-5-3-10(4-6-11)13-18(2,15)16/h3-6,12-13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROFRFLMMKJOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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